Home > Products > Screening Compounds P58766 > DNA-binding protein RFX6 (414-431)
DNA-binding protein RFX6 (414-431) -

DNA-binding protein RFX6 (414-431)

Catalog Number: EVT-243943
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DNA-binding protein RFX6
Overview

DNA-binding protein RFX6 is a crucial transcription factor encoded by the RFX6 gene in humans. This protein is a member of the regulatory factor X family and plays a significant role in the differentiation of pancreatic islet cells, particularly in the production and secretion of insulin. RFX6 is primarily expressed in pancreatic islets and is essential for the maturation of various endocrine cell types within the pancreas, including insulin-producing beta cells. Dysregulation or mutations in this gene are associated with several forms of diabetes, including neonatal diabetes and maturity-onset diabetes of the young (MODY) .

Source and Classification

RFX6 is classified as a transcription factor that binds to specific DNA sequences to regulate gene expression. It is predominantly involved in endocrine pancreas development, influencing the differentiation of four out of five islet cell types. The protein acts downstream of neurogenin 3, regulating other transcription factors critical for beta-cell function .

Synthesis Analysis

Methods

The synthesis of RFX6 involves standard molecular biology techniques such as polymerase chain reaction (PCR) for gene amplification and cloning methods to produce recombinant proteins. The gene can be expressed in various systems, including bacterial and eukaryotic cells, to study its functional properties.

Technical Details

  1. Gene Amplification: Specific primers are designed to amplify the RFX6 coding sequence from human genomic DNA.
  2. Cloning: The amplified product is cloned into expression vectors suitable for protein production.
  3. Expression Systems: Commonly used systems include Escherichia coli for initial expression and purification, followed by mammalian cell lines for post-translational modifications .
Molecular Structure Analysis

Structure

The RFX6 protein consists of several conserved domains, including a DNA-binding domain that recognizes specific motifs within target gene promoters. The structure typically includes:

  • DNA-binding domain: Facilitates interaction with DNA sequences.
  • Oligomerization domains: Allow RFX6 to form complexes with other transcription factors.

Data

Structural studies using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy can provide insights into the specific interactions between RFX6 and its DNA targets .

Chemical Reactions Analysis

Reactions

RFX6 participates in various biochemical reactions primarily through its role as a transcription factor:

  • Transcription Activation: Binds to promoter regions of target genes, facilitating the recruitment of RNA polymerase II.
  • Regulatory Interactions: Modulates the activity of other transcription factors involved in pancreatic development.

Technical Details

The binding affinity and specificity of RFX6 to its DNA targets can be analyzed using electrophoretic mobility shift assays (EMSA) and chromatin immunoprecipitation (ChIP) assays .

Mechanism of Action

Process

RFX6 operates by recognizing specific DNA sequences within gene promoters, leading to:

  1. Binding: RFX6 binds to the X-box motif in target genes.
  2. Recruitment: It recruits coactivators and other transcription machinery components.
  3. Gene Expression Regulation: Modulates the transcriptional output based on cellular signals, crucial for maintaining pancreatic function .

Data

Research indicates that mutations affecting RFX6's binding capacity can lead to impaired insulin secretion and contribute to diabetes pathogenesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 98 kDa.
  • Isoelectric Point: Varies based on post-translational modifications.

Chemical Properties

  • Solubility: Generally soluble in aqueous buffers; stability can depend on pH and ionic strength.
  • Stability: Sensitive to denaturation under extreme conditions; requires careful handling during purification processes.

Relevant analyses often involve assessing the protein's stability under various conditions, which can be crucial for experimental applications .

Applications

Scientific Uses

RFX6 has significant implications in biomedical research:

  • Diabetes Research: Understanding its role in pancreatic beta-cell function aids in developing therapies for diabetes.
  • Genetic Studies: Investigating mutations associated with disorders like Mitchell-Riley syndrome provides insights into genetic contributions to metabolic diseases.
  • Cell Differentiation Studies: Used as a model for studying endodermal differentiation from pluripotent stem cells, contributing to regenerative medicine approaches targeting pancreatic diseases .
Introduction to RFX6 in Endocrine and Developmental Biology

RFX6 as a Critical Transcription Factor in Pancreatic α-Cell Function

RFX6 exerts pleiotropic effects across pancreatic endocrine lineages, with particularly profound influences on α-cell identity and function. While essential for β-cell maturation, RFX6 is not merely a developmental factor but a continuous maintainer of the differentiated endocrine state. In adult human islets, RFX6 sustains α-cell gene expression profiles and functional capabilities, acting upstream of key transcription factors including Arx, Pax6, and Isl1. Simultaneously, it actively represses genetic programs incompatible with the mature α-cell phenotype, such as those driving serotonin biosynthesis (mediated through suppression of Lmx1a and Tph1) [1]. This dual functionality—activation of lineage-specific genes and repression of alternative pathways—ensures cellular identity maintenance.

RFX6's role extends beyond developmental patterning to the direct regulation of hormone secretion dynamics. Through modulation of genes involved in ion channel function and vesicle trafficking, RFX6 fine-tunes the responsiveness of α-cells to secretory stimuli. Research demonstrates that reduced RFX6 activity correlates with impaired glucagon secretion under hypoglycemic conditions, disrupting counter-regulatory responses essential for glucose homeostasis. The transcription factor achieves this regulatory precision through binding to conserved X-box promoter elements within target genes, thereby coordinating the expression of networks that define cellular physiology. Target genes critical for α-cell function include those encoding proglucagon processing enzymes, glucagon secretion machinery components, and transcription factors maintaining α-cell identity [1] [3].

Table 1: RFX6 Expression and Functional Targets in Human Tissues

Tissue/Cell TypeExpression Level (RPKM)Key Target GenesPrimary Functions
Pancreatic α-cellsModerate to HighARX, PAX6, ISL1Glucagon production, Secretory machinery maintenance
Pancreatic β-cellsHighINS, MAFA, PDX1Insulin transcription, β-cell maturation
Stomach4.5GIP, CCKEnteroendocrine hormone regulation
Adrenal Gland2.6UndefinedPotential steroidogenic regulation
Small IntestineModerateGIP, GLP1Enteroendocrine differentiation
LiverLowNone identifiedLimited metabolic influence

Evolutionary Conservation of RFX6 in Vertebrate Organogenesis

RFX6 exhibits remarkable conservation across vertebrate lineages, highlighting its fundamental role in organogenesis. In Mus musculus (house mouse), Rfx6 mirrors human RFX6 in its expression trajectory and functional necessity. Mouse studies reveal Rfx6 expression initiates within the definitive endoderm before progressively becoming confined to the gut epithelium and dorsal pancreatic bud, ultimately concentrating in islet progenitor cells during pancreatic development. This spatiotemporal expression pattern is evolutionarily conserved and underscores RFX6's indispensable role in gut-pancreas axis specification. Gene knockout studies in mice demonstrate that Rfx6 is required for the differentiation of all islet cell types except pancreatic polypeptide (PP)-producing cells, recapitulating key features of human RFX6 deficiency syndromes [2].

The functional domains of RFX6, particularly the DNA-binding region, show exceptionally high sequence homology. The mouse Rfx6 gene, located on chromosome 10 (10 B3), encodes a protein sharing >85% amino acid identity with human RFX6, with near-perfect conservation throughout the DNA-binding domain. This conservation extends to molecular function: murine Rfx6 directly activates insulin gene transcription and regulates the expression of calcium channel subunits (Cacna1d, Cacnb2) essential for glucose-stimulated insulin secretion. Experimental evidence from conditional knockout mice demonstrates that ablation of Rfx6 in adult β-cells leads to rapid-onset diabetes due to impaired insulin secretion, independent of effects on β-cell mass. This phenotype stems from the downregulation of maturation markers (Ucn3, Gck, Abcc8) and upregulation of disallowed genes (Slc16a1, Ldha), precisely mirroring findings in human β-cell models [2] [3].

Beyond mammals, RFX6 orthologs play conserved roles in endocrine development across vertebrates. Zebrafish rfx6 mutants display profound pancreatic dysgenesis and impaired β-cell differentiation, while Xenopus laevis RFX6 knockdown disrupts enteroendocrine cell formation. This deep evolutionary conservation spanning over 450 million years underscores RFX6's fundamental role in establishing the vertebrate endocrine system and validates animal models for dissecting its molecular mechanisms.

RFX6 Mutations and Their Association with Monogenic Diabetes Syndromes

Pathogenic variants in RFX6 cause a spectrum of diabetic disorders reflecting gene dosage effects and mutation severity. Biallelic loss-of-function mutations (nonsense, frameshift, splice-site) cause Mitchell-Riley syndrome (OMIM #615710), characterized by neonatal diabetes (onset typically <2 weeks), intestinal atresias, gallbladder agenesis, and pancreatic hypoplasia. This severe syndrome exhibits autosomal recessive inheritance and high neonatal/infant mortality. The molecular pathogenesis involves complete failure of pancreatic endocrine cell differentiation, evidenced by studies showing that homozygous RFX6−/− human pluripotent stem cells cannot generate insulin-secreting β-cells in vitro [3] [6]. During differentiation, these cells exhibit an endocrine progenitor blockade with upregulated markers (NEUROG3, SOX9) but fail to mature into endocrine cells, accompanied by increased apoptosis in pancreatic progenitors.

Notably, compound heterozygous mutations not fully inactivating RFX6 can manifest as childhood-onset diabetes (ages 2-6 years) with intestinal complications but without severe neonatal presentation. For example, patients with compound heterozygous nonsense mutations (p.Arg726X/p.Arg866X) in the 3' end of RFX6 presented with diabetes at ages 3 and 6 years, indicating that residual RFX6 function can delay diabetes onset [6]. This suggests a dose-dependent continuum of phenotypic severity rather than a binary functional outcome.

Heterozygous mutations confer significant risk for maturity-onset diabetes of the young (MODY) with reduced penetrance. Population genetics reveal striking enrichment of RFX6 protein-truncating variants (PTVs) in MODY cohorts. The Finnish-enriched frameshift variant p.His293LeufsTer7 (carrier frequency ~1:250) demonstrates a 22-fold increased diabetes risk (OR=22, P=1×10⁻⁶). Mechanistically, haploinsufficiency causes a 54.2% reduction in RFX6 protein expression, leading to impaired β-cell function without reduced β-cell mass. Stem-cell-derived islets (SC-islets) from heterozygous carriers show defective insulin secretion (62% and 54% reduction in basal and glucose-stimulated secretion, respectively) due to dysregulated calcium signaling and reduced expression of voltage-dependent calcium channels (CACNA1D, CACNB2) [3] [4] [5].

Table 2: Spectrum of RFX6 Mutations and Associated Diabetes Phenotypes

Mutation TypeExample MutationsInheritanceDiabetes OnsetKey Extrapancreatic FeaturesPenetrance
Biallelic Loss-of-Functionp.Arg726X/p.Arg866X, p.Leu292TerAutosomal RecessiveNeonatal to Childhood (0-6 years)Intestinal atresias, Gallbladder agenesis, Liver diseaseComplete for diabetes in biallelic carriers
Heterozygous Protein-Truncatingp.His293LeufsTer7, p.Leu292Ter, p.Gln25TerAutosomal DominantAdolescence to Adulthood (MODY)None consistently reportedReduced (27% by age 25)
Hypomorphic Missensep.V506G (homozygous)Autosomal RecessiveNeonatalIntestinal complicationsComplete

The molecular pathology involves disrupted transcriptional networks:

  • Calcium Signaling Defects: RFX6 knockdown reduces L-/P/Q-type Ca²⁺-channel expression, disturbing Ca²⁺ homeostasis and electrical activity [5].
  • Maturation Program Failure: Impaired activation of β-cell maturation factors (MAFA, PDX1, NKX6.1) occurs in RFX6 haploinsufficiency [3].
  • Vesicle Trafficking Disruption: RNA-seq reveals dysregulated exocytosis pathways in RFX6-deficient human islets [3].
  • Altered Gut-Pancreas Axis: RFX6 regulates intestinal hormones (GIP) influencing β-cell function, explaining entero-pancreatic phenotypes [2] [4].

Table 3: Functional Consequences of RFX6 Deficiency in Beta Cells

Molecular DeficitAffected Genes/ProteinsPhysiological ConsequenceExperimental Evidence
Impaired Calcium SignalingCACNA1D, CACNB2, CACNA1AReduced depolarization-induced Ca²⁺ influx54-62% reduced insulin secretion in RFX6+/- SC-islets [3] [5]
Disallowed Gene UpregulationSLC16A1, LDHA, IGFBP4Metabolic inefficiency, Altered mitochondrial functionIncreased expression in conditional mouse KO [2]
Maturation Marker DownregulationMAFA, UCN3, ABCC8, GCKBlunted glucose sensing, Immature secretory profileReduced protein in human haploinsufficiency models [3]
Vesicle Trafficking DefectsSTXBP1, RAB3A, SNAP25Impaired insulin granule exocytosisRNA-seq of RFX6-deficient human islets [3]
Transcriptional DysregulationINS, PDX1, NEUROD1Reduced insulin biosynthesis48% lower insulin content in EndoC-βH2 knockdown [5]

Properties

Product Name

DNA-binding protein RFX6 (414-431)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.